molecular formula C12H12N2O B2376082 (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 62664-21-5

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No.: B2376082
CAS No.: 62664-21-5
M. Wt: 200.241
InChI Key: ZDWUFNDKQGRCKA-CEOICYJGSA-N
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Description

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate is a complex organic compound characterized by its unique structure, which includes a pyrazolidin-1-ylium core and a phenylprop-2-en-1-ylidene substituent

Preparation Methods

The synthesis of (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a pyrazolidinone derivative with a phenylprop-2-en-1-aldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation reaction .

Chemical Reactions Analysis

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate undergoes various chemical reactions, including:

Scientific Research Applications

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzyme active sites or receptor proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydropyrazol-2-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-7,9H,8,10H2/b7-4+,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWUFNDKQGRCKA-CEOICYJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC=CC2=CC=CC=C2)N=C1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C=C\C2=CC=CC=C2)/N=C1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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